Methyl 2-chloro-3-nitrobenzoate

Description

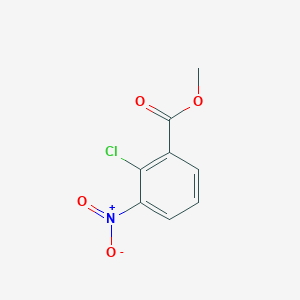

Methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3) is an aromatic ester with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.590 g/mol. Key physical properties include a density of 1.4±0.1 g/cm³, boiling point of 319.5±22.0 °C, and a flash point of 147.0±22.3 °C . Its structure features a chlorine substituent at the 2-position and a nitro group at the 3-position on the benzene ring, making it a versatile intermediate in pharmaceuticals, as evidenced by its use in patents by Takeda, Eli Lilly, and others .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCQPBVZKBEHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968315 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53553-14-3 | |

| Record name | Methyl 2-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate:

Methyl 2-chloro-3-nitrobenzoate is widely recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure allows for various transformations that are crucial for developing new drugs and crop protection agents.

Synthetic Pathways:

The compound can be synthesized through several methods, including:

- Nitration : Introducing the nitro group to methyl benzoate.

- Chlorination : The chlorination process enhances reactivity for further substitutions.

Biological Research

Mechanisms of Action:

Research indicates that this compound is utilized in studies investigating the biological effects of nitroaromatic compounds. These studies contribute to understanding potential therapeutic applications, such as:

- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential in antibiotic development.

- Anti-inflammatory Effects : Animal model studies have demonstrated significant reductions in inflammation markers when treated with this compound.

Analytical Chemistry

Standardization in Chromatography:

this compound serves as a standard in chromatographic techniques. It helps researchers accurately quantify related substances in complex mixtures, enhancing the reliability of analytical results.

Material Science

Development of Specialty Polymers:

The properties of this compound make it suitable for developing specialty polymers and coatings. Its incorporation into materials enhances performance characteristics such as durability and resistance to environmental factors.

Environmental Chemistry

Degradation Studies:

This compound is employed in research assessing the degradation of nitroaromatic pollutants. Such studies are vital for environmental monitoring and remediation efforts, contributing to strategies for mitigating pollution.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicate its potential use in developing new antibiotics or antiseptics.

Case Study 2: Anti-inflammatory Effects

In an animal model study, treatment with this compound significantly reduced cytokine levels associated with inflammation. This suggests its potential application in pain management therapies.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Synthetic Organic Chemistry | Intermediate for pharmaceuticals and agrochemicals | Key role in drug development |

| Biological Research | Antimicrobial activity, anti-inflammatory effects | Effective against specific bacterial strains |

| Analytical Chemistry | Standard in chromatography | Enhances quantification accuracy |

| Material Science | Development of polymers and coatings | Improves material performance |

| Environmental Chemistry | Degradation studies | Aids in pollution remediation |

Comparison with Similar Compounds

Chloro-Nitrobenzoate Esters with Varying Substituent Positions

Substituent positions significantly influence reactivity and physical properties. Key examples include:

Key Trends :

Analogous Esters with Functional Group Replacements

Replacing chlorine or nitro groups alters chemical behavior:

Key Trends :

Carboxylic Acid Derivatives

Hydrolysis of the ester group yields carboxylic acids with distinct properties:

Key Trends :

- Acidity : Carboxylic acids (pKa ~2–3) are stronger acids than esters, enabling salt formation for improved bioavailability .

Q & A

Basic: What are the optimal conditions for synthesizing Methyl 2-chloro-3-nitrobenzoate from 2-chloro-3-nitrobenzoic acid?

Answer:

The synthesis typically involves esterification of 2-chloro-3-nitrobenzoic acid using methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride). Key parameters include:

- Temperature: Reflux conditions (60–80°C) to drive the reaction to completion.

- Catalyst efficiency: Thionyl chloride (SOCl₂) often yields higher purity due to in situ generation of acyl chloride intermediates, minimizing side reactions.

- Molar ratios: A 1:5 molar ratio of acid to methanol ensures excess alcohol for equilibrium shift.

Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy:

- ¹H NMR identifies aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted benzene) and the methoxy group (δ 3.8–4.0 ppm).

- ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) and nitro-substituted carbons.

- IR spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- Mass spectrometry (EI-MS): Molecular ion [M]⁺ at m/z 215.6 (C₈H₆ClNO₄), with fragmentation peaks at m/z 183 (loss of CH₃O) and m/z 139 (loss of Cl) .

Advanced: How can conflicting crystallographic data on this compound be resolved?

Answer:

Conflicts in crystallographic data (e.g., bond angles, torsion angles) may arise from disordered nitro/ester groups or twinning. Mitigation strategies:

- Refinement tools: Use SHELXL for small-molecule refinement, leveraging constraints/restraints for disordered regions .

- Validation: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Data collection: High-resolution X-ray data (≤ 0.8 Å) at low temperature (e.g., 100 K) reduces thermal motion artifacts.

Report discrepancies in CIF files and validate using IUCr checkCIF tools .

Advanced: What strategies mitigate byproduct formation during the nitration of methyl 2-chlorobenzoate to synthesize this compound?

Answer:

Byproducts (e.g., di-nitrated isomers or ester hydrolysis products) arise from poor regioselectivity or acidic conditions. Strategies include:

- Nitrating agents: Use mixed HNO₃/H₂SO₄ at 0–5°C to favor mononitration.

- Solvent choice: Dichloromethane or acetic anhydride minimizes hydrolysis.

- Substituent effects: The electron-withdrawing chlorine group directs nitration to the meta position (C3), reducing ortho/para isomers.

Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and isolate via fractional crystallization .

Advanced: How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

The nitro group strongly deactivates the aromatic ring via electron withdrawal, making SNAr feasible only under harsh conditions:

- Activation requirements: High temperatures (>100°C) and strong bases (e.g., KOH in DMSO) to generate the Meisenheimer complex.

- Regioselectivity: The nitro group directs nucleophiles to the para position (C4) relative to itself, but steric hindrance from the adjacent chlorine may limit reactivity.

Competitive ester hydrolysis can occur; use anhydrous conditions and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

Advanced: Can this compound act as an enzyme inhibitor in biochemical assays?

Answer:

While direct studies are limited, structural analogs (e.g., nitro-substituted benzoates) inhibit enzymes like acetylcholinesterase or nitroreductases.

- Mechanism: The nitro group may undergo enzymatic reduction to reactive intermediates (e.g., hydroxylamines) that covalently modify active sites.

- Assay design: Use UV-Vis spectroscopy to monitor nitro group reduction (λ = 400–450 nm) or fluorogenic substrates for real-time activity tracking.

- Case study: Methyl 5-chloro-2-fluoro-3-nitrobenzoate (a fluoro analog) showed inhibitory activity in bacterial nitroreductase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.